Thymidine, 3',3'''-dithiobis(3'-deoxy-)
Description
Thymidine, 3',3'''-dithiobis(3'-deoxy-) (CAS: 107601-08-1) is a modified thymidine derivative with a disulfide bridge replacing the 3'-hydroxyl groups on the deoxyribose moieties. Its molecular formula is C₂₀H₂₆N₄O₈S₂, and it has a molar mass of 514.57244 g/mol . Structurally, it consists of two 3'-deoxythymidine units linked via a disulfide bond (-S-S-) at the 3' positions, making it a dimeric analog of thymidine. This compound is primarily utilized in enzymological studies as a substrate analog to investigate enzyme-substrate interactions, particularly in DNA repair systems involving thymine dimers .
Notably, the nomenclature explicitly specifies "3'-deoxy" despite thymidine’s inherent deoxyribose structure. This redundancy emphasizes the replacement of the hydroxyl group with sulfur, ensuring clarity in chemical communication . The disulfide bridge introduces unique conformational and redox-sensitive properties, distinguishing it from unmodified thymidine or singly substituted analogs.
Properties
CAS No. |
107601-08-1 |
|---|---|
Molecular Formula |
C20H26N4O8S2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]disulfanyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N4O8S2/c1-9-5-23(19(29)21-17(9)27)15-3-13(11(7-25)31-15)33-34-14-4-16(32-12(14)8-26)24-6-10(2)18(28)22-20(24)30/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,21,27,29)(H,22,28,30)/t11-,12-,13+,14+,15-,16-/m1/s1 |
InChI Key |
PPQHJVKTCYCJMY-OWDFPOFWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SS[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SSC3CC(OC3CO)N4C=C(C(=O)NC4=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) typically involves the reaction of thymidine with a disulfide-forming reagent. One common method is the oxidation of two molecules of 3’-deoxythymidine in the presence of a disulfide-forming agent such as iodine or hydrogen peroxide . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form two separate thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thymidine derivatives.
Scientific Research Applications
Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside analogs and other pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Thymidine, 3’,3’‘’-dithiobis(3’-deoxy-) involves its incorporation into DNA. The disulfide bond can be cleaved under reducing conditions, releasing two thymidine molecules that can be incorporated into DNA strands. This incorporation can interfere with DNA replication and repair processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Structural Features
- Thymidine, 3',3'''-dithiobis(3'-deoxy-): Dimeric structure with a disulfide bridge at the 3' positions.
- 3'-Azido-3'-Deoxythymidine (Zidovudine): Monomeric structure with an azido (-N₃) group replacing the 3'-OH. Molecular formula: C₁₀H₁₃N₅O₄; molar mass: 267.24 g/mol .
Thymidine Photodimer Analogue ():
- Oligonucleotide containing a thymine dimer linked to 3'-deoxy-3'-thiothymidine.
- Features a sulfur substitution at the 3' position but within a larger oligonucleotide context.
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Modifications |
|---|---|---|---|
| Thymidine, 3',3'''-dithiobis(3'-deoxy-) | C₂₀H₂₆N₄O₈S₂ | 514.57 | 3'-S-S-3''' disulfide bridge |
| 3'-Azido-3'-deoxythymidine (Zidovudine) | C₁₀H₁₃N₅O₄ | 267.24 | 3'-azido (-N₃) substitution |
| Thymidine Photodimer Analogue | Variable | Variable | 3'-thio in oligonucleotide |
Thymidine, 3',3'''-Dithiobis(3'-Deoxy-)
- Application: Serves as a substrate analog in studies of DNA repair enzymes, particularly those processing thymine dimers. The disulfide bridge allows probing of redox-sensitive enzymatic mechanisms .
- Key Finding: The sulfur substitution alters sugar puckering and backbone flexibility, impacting enzyme binding and cleavage efficiency.
3'-Azido-3'-Deoxythymidine (Zidovudine)
- Application: A nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment. The azido group prevents viral DNA elongation by terminating chain synthesis .
- Key Finding: While effective as an antiviral agent, Zidovudine’s azido group introduces mitochondrial toxicity, a side effect absent in non-azido thymidine analogs.
Broader Implications of 3'-OH Modifications
- Deoxy-α-GalCer Analogs ():
- Modifications at the 3'-OH position of galactosylceramides (e.g., 3',4'-deoxy-α-GalCer) significantly reduce binding to human NKT cells, highlighting the critical role of 3'-OH in immune recognition .
- Parallel Insight: Similar to thymidine derivatives, modifications at the 3' position in sugars or nucleosides profoundly affect biological interactions, underscoring the importance of hydroxyl group chemistry.
Research Findings and Mechanistic Insights
- Enzyme Interaction (Thymidine Analogue): The disulfide bridge in 3',3'''-dithiobis(3'-deoxy-) thymidine creates steric hindrance and redox sensitivity, making it a tool to study DNA repair enzyme dynamics under reducing vs. oxidizing conditions .
- Antiviral vs.
- 3'-OH Sensitivity: The stark reduction in NKT cell activation with 3'-deoxy-α-GalCer analogs mirrors the importance of 3'-OH in thymidine’s enzymatic recognition, suggesting conserved mechanisms across biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
